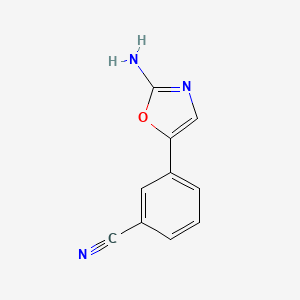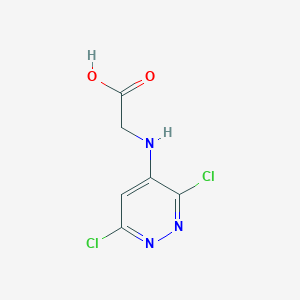![molecular formula C9H10N4O2 B13014565 Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a synthetic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is structurally related to several biologically active molecules, including antiviral and anticancer agents. The unique bicyclic structure of pyrrolo[2,1-f][1,2,4]triazine imparts significant biological activity, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the use of pyrrole as a starting material, which undergoes cyclization and functionalization to form the desired compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This route involves the formation of triazinium intermediates, which undergo further reactions to yield the final product.
Multistep synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the target compound.
Transition metal-mediated synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Análisis De Reacciones Químicas
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure makes it a useful building block for designing new compounds with potential therapeutic properties.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It has shown promising results in inhibiting the replication of certain viruses and the growth of cancer cells.
Medicine: Due to its biological activities, the compound is being explored as a potential drug candidate for the treatment of viral infections, cancer, and other diseases. It is also used as a reference compound in drug development studies.
Industry: The compound is used in the development of new materials and chemical processes. .
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. By terminating the nascent viral RNA transcript prematurely, the compound effectively inhibits viral replication. Additionally, the compound may interact with other cellular targets, leading to its anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is structurally similar to several other compounds, including:
Remdesivir: An antiviral drug used for the treatment of COVID-19. Both compounds share the pyrrolo[2,1-f][1,2,4]triazine core, which is crucial for their antiviral activity.
Brivanib alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold. This compound is used for the treatment of hepatocellular carcinoma.
BMS-690514: An EGFR inhibitor used in cancer therapy. It shares structural similarities with this compound and exhibits similar biological activities.
BMS-599626: Another EGFR inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core, used in clinical trials for cancer treatment
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3,(H2,10,11,12) |
Clave InChI |
CDXALUSTXIWPNY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C2N1N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)

![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)

![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)




